molecular formula C15H28O B1248833 trans-13-Methyltetradec-2-enal

trans-13-Methyltetradec-2-enal

Cat. No. B1248833
M. Wt: 224.38 g/mol
InChI Key: XCQVBFWYULNOQE-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-13-methyltetradec-2-enal is an enal consisting of tetradec-2-enal substituted at position 13 by a methyl group. It is an enal, a monounsaturated fatty aldehyde and a 13-methyltetradecenal.

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Trans-13-Methyltetradec-2-enal has been studied in the context of stereospecific reactions, such as the R2AlCl‐promoted intramolecular Ene reaction. This research demonstrated a concerted ene process, which is significant for understanding reaction mechanisms in organic chemistry (Oppolzer & Mirza, 1984).

Photochemical Properties

  • In a study on the photochemistry of β,γ-unsaturated oxime acetates, trans-13-Methyltetradec-2-enal was found to undergo a stereospecific aza-di-π-methane rearrangement, highlighting its unique photochemical properties and potential applications in photochemistry (Armesto et al., 1990).

Catalysis and Stereoselectivity

  • The compound has been involved in studies on N-heterocyclic carbene-catalyzed reactions, where it showed distinct stereoselectivities and reactivity patterns compared to its cis counterparts. This research is vital for developing new catalytic methods in organic synthesis (Chen et al., 2013).

Natural Occurrence and Analysis

  • Trans-13-Methyltetradec-2-enal was identified as a component in the scent of the green vegetable bug, Nezara viridula. This finding is crucial for understanding the chemical ecology and communication mechanisms in insects (Gilby & Waterhouse, 1965).

NMR Spectroscopy and Conformational Analysis

  • The compound has been a subject in studies involving NMR spectroscopy for conformational analysis, highlighting its role in advancing spectroscopic techniques and understanding molecular structures (Batchelor et al., 1972).

Chemical Synthesis and Structural Studies

  • Research on the synthesis and structure of various chemical compounds has included trans-13-Methyltetradec-2-enal to explore its properties and potential applications in synthetic chemistry (Toth et al., 1982).

Food Safety and Toxicology

  • The compound has been evaluated for its genotoxic potential in food flavoring substances, contributing to food safety and toxicological studies (Flavourings, 2012).

Enzymatic Studies

  • It has been used in studies to understand the enzyme-catalyzed isomerization of cis-3-enals to trans-2-enals, which is significant for biochemical and enzymatic research (Phillips et al., 1979).

properties

Product Name

trans-13-Methyltetradec-2-enal

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

(E)-13-methyltetradec-2-enal

InChI

InChI=1S/C15H28O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h10,12,14-15H,3-9,11,13H2,1-2H3/b12-10+

InChI Key

XCQVBFWYULNOQE-ZRDIBKRKSA-N

Isomeric SMILES

CC(C)CCCCCCCCC/C=C/C=O

Canonical SMILES

CC(C)CCCCCCCCCC=CC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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